![molecular formula C20H20F3N3O2 B6974976 N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B6974976.png)
N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine is a synthetic organic compound characterized by its unique structure, which includes an indazole moiety, a trifluoromethoxyphenyl group, and an oxan-4-amine linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes under acidic or basic conditions.
Attachment of the Methyl Group: The indazole core is then functionalized with a methyl group through alkylation reactions using methyl halides or methyl sulfonates in the presence of a base.
Formation of the Oxan-4-amine Moiety: The oxan-4-amine structure is typically synthesized through nucleophilic substitution reactions involving epoxides and amines.
Coupling of the Trifluoromethoxyphenyl Group: The final step involves coupling the trifluoromethoxyphenyl group to the oxan-4-amine via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole moiety may yield indazole-3-carboxylic acids, while reduction of nitro groups would produce corresponding amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-indazol-6-ylmethyl)-4-phenyl-oxan-4-amine: Lacks the trifluoromethoxy group, which may result in different biological activity and chemical properties.
N-(1H-indazol-6-ylmethyl)-4-[3-(methoxy)phenyl]oxan-4-amine: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity, metabolic stability, and ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c21-20(22,23)28-17-3-1-2-16(11-17)19(6-8-27-9-7-19)24-12-14-4-5-15-13-25-26-18(15)10-14/h1-5,10-11,13,24H,6-9,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOOAMFPHZVWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)NCC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974922.png)
![3-(2,3-Dihydro-1,4-benzoxathiin-2-yl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2,4-oxadiazole](/img/structure/B6974927.png)
![8-(3-Hydroxy-4-nitrobenzoyl)-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B6974930.png)
![3-(2-chlorophenyl)-N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6974932.png)
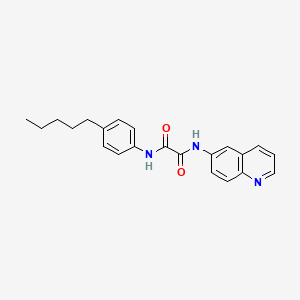
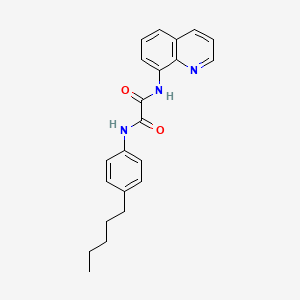
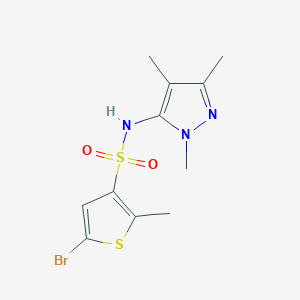
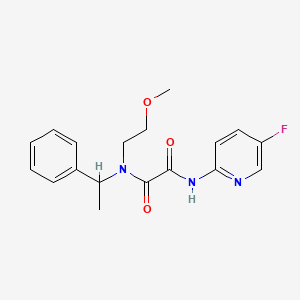
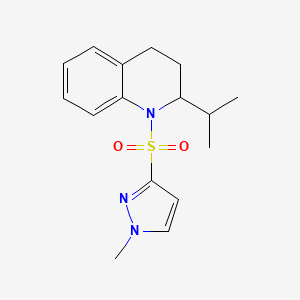
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6974962.png)
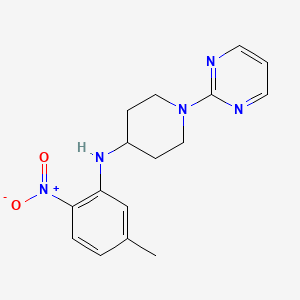
![N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B6974977.png)
![2-methoxy-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxan-4-yl)ethanamine](/img/structure/B6974980.png)
